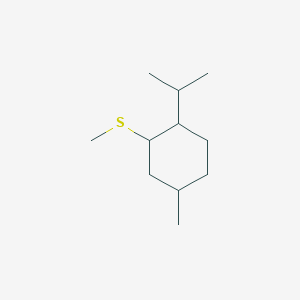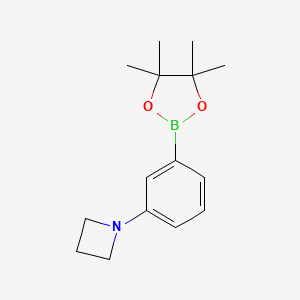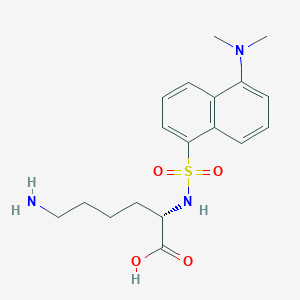![molecular formula C13H12ClNO B8433731 2-[[4-(chloromethyl)phenyl]methoxy]pyridine](/img/structure/B8433731.png)
2-[[4-(chloromethyl)phenyl]methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(chloromethyl)phenyl]methoxy]pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 2-position and a chloromethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[4-(chloromethyl)phenyl]methoxy]pyridine typically involves the reaction of 2-hydroxy-pyridine with 4-chloromethyl-benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of benzyloxy-pyridine carboxylic acids.
Reduction: Formation of 2-(4-methyl-benzyloxy)-pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[[4-(chloromethyl)phenyl]methoxy]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[[4-(chloromethyl)phenyl]methoxy]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.
Comparaison Avec Des Composés Similaires
- 2-(4-Methyl-benzyloxy)-pyridine
- 2-(4-Methoxy-benzyloxy)-pyridine
- 2-(4-Bromomethyl-benzyloxy)-pyridine
Comparison:
2-(4-Methyl-benzyloxy)-pyridine: Lacks the electrophilic chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(4-Methoxy-benzyloxy)-pyridine:
2-(4-Bromomethyl-benzyloxy)-pyridine: Similar reactivity to the chloromethyl derivative but with different electronic and steric properties due to the bromine atom.
The uniqueness of 2-[[4-(chloromethyl)phenyl]methoxy]pyridine lies in its chloromethyl group, which provides a versatile handle for further functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C13H12ClNO |
|---|---|
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
2-[[4-(chloromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C13H12ClNO/c14-9-11-4-6-12(7-5-11)10-16-13-3-1-2-8-15-13/h1-8H,9-10H2 |
Clé InChI |
YZNQOCPIVYRRAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![n-[2,2,2-Trifluoro-1-(4-formylphenyl) ethyl] isobutyramide](/img/structure/B8433702.png)
![[4-(2-Nitro-phenylamino)-phenyl]-acetic acid](/img/structure/B8433707.png)






